2-(4-Phenoxyphenoxy)acetamide
Description
Contextualization within Phenoxyacetamide Chemical Space
The term "chemical space" refers to the vast multidimensional space populated by all possible molecules. wikipedia.orgnih.gov Phenoxyacetamides, as a class of organic compounds, occupy a specific and important region within this space. These compounds are characterized by a core structure containing a phenoxy group attached to an acetamide (B32628) moiety. This fundamental scaffold allows for extensive chemical modifications, leading to a diverse array of derivatives with a wide range of physicochemical properties and biological activities.
The phenoxyacetamide framework is considered a "privileged" structure in medicinal chemistry, meaning it is a molecular scaffold that is capable of binding to multiple biological targets. mdpi.com This versatility has made phenoxyacetamides and their derivatives the subject of intense research for various therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antioxidant agents. nih.govnih.gov
The specific compound, 2-(4-Phenoxyphenoxy)acetamide, is distinguished by the addition of a second phenoxy group at the 4-position of the initial phenoxy ring. This "phenoxyphenoxy" moiety has been shown to be a key feature in enhancing the biological activity of certain compounds. mdpi.comresearchgate.net The presence of this extended aromatic system can influence the molecule's lipophilicity, electronic distribution, and ability to form specific interactions with biological macromolecules.
Historical Evolution of Phenoxyacetamide Research
The study of phenoxyacetic acids and their derivatives, including amides, has a history rooted in the development of synthetic organic chemistry. Early research focused on the synthesis and characterization of these compounds, often exploring their properties as plant growth regulators. Over time, the focus of phenoxyacetamide research has shifted significantly towards medicinal and pharmaceutical applications.
A key driver in this evolution was the discovery of the diverse biological activities exhibited by this class of compounds. Researchers began to systematically synthesize and screen phenoxyacetamide derivatives to understand the relationship between their chemical structure and biological function (Structure-Activity Relationship or SAR studies). rsc.org These investigations have revealed that modifications to the phenoxy ring, the acetamide nitrogen, or the methylene (B1212753) bridge can dramatically alter the compound's properties. For instance, the introduction of halogen atoms or nitro groups to the phenoxy ring has been shown to enhance anti-inflammatory activity. nih.gov
The development of advanced analytical techniques, such as X-ray crystallography and computational modeling, has further propelled the field. These tools allow for a detailed understanding of how phenoxyacetamide derivatives interact with their biological targets at the molecular level, facilitating the rational design of more potent and selective compounds. rsc.orgnih.gov
Current Academic Research Trajectories for this compound
Current research on this compound and its derivatives is multifaceted, exploring its potential in several key areas:
Anticancer Agents: A significant area of investigation is the potential of phenoxyacetamide derivatives as anticancer agents. nih.gov Studies have explored their ability to inhibit the growth of various cancer cell lines. mdpi.comresearchgate.net The 4-(phenoxy)phenoxy group, in particular, has been identified as a feature in some of the most active compounds. mdpi.com
Enzyme Inhibition: Researchers are investigating the ability of this compound derivatives to inhibit specific enzymes implicated in disease. For example, some derivatives have been identified as potent inhibitors of NOTUM, a carboxylesterase involved in suppressing Wnt signaling, which has implications for diseases where this pathway is overactive. rsc.org
Antimicrobial and Antifungal Agents: The phenoxyacetamide scaffold is also being explored for its antimicrobial and antifungal properties. nih.gov The 4-chlorophenoxy moiety has been noted for its importance in antimicrobial activity. mdpi.com
Insecticidal Agents: Recent studies have synthesized derivatives of phenoxyacetamide and tested their efficacy as insecticides against agricultural pests like the cotton leafworm, Spodoptera littoralis. researchgate.net
Antiviral Research: In the context of global health challenges, in silico studies have explored the potential of 2-phenoxyacetamide (B1293517) derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the virus's replication cycle. nih.gov
Materials Science: The unique structure of phenoxyacetamides has also led to their use in materials science. For example, they have been incorporated into the structure of metallophthalocyanines to improve their solubility and study their photophysical properties. researchgate.net
The synthesis of novel derivatives of this compound remains a central theme in current research. researchgate.net Scientists are continuously exploring new synthetic routes and modifications to the core structure to enhance its desired properties and explore new applications. rsc.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H13NO3 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-(4-phenoxyphenoxy)acetamide |
InChI |
InChI=1S/C14H13NO3/c15-14(16)10-17-11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-9H,10H2,(H2,15,16) |
InChI Key |
JYQDIPJQHCZZFF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Phenoxyphenoxy Acetamide and Its Derivatives
Established Synthetic Pathways for Phenoxyacetamide Scaffolds
The construction of the 2-(4-phenoxyphenoxy)acetamide framework relies on several well-established reaction pathways common in organic synthesis. These classical methods are prized for their reliability and are broadly applicable to a range of analogues.
Classical Esterification and Amidation Routes
A primary and versatile method for synthesizing phenoxyacetamides involves a two-step sequence starting from the corresponding phenol (B47542). The synthesis of this compound via this route begins with 4-phenoxyphenol (B1666991).
First, the phenoxyacetic acid intermediate is prepared. This is typically achieved by reacting 4-phenoxyphenol with an α-haloacetic acid, such as chloroacetic acid, in the presence of a base like sodium hydroxide. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that subsequently displaces the halide in an SN2 reaction. nih.govmiracosta.edu
The resulting 2-(4-phenoxyphenoxy)acetic acid is then converted to the target amide. This can be accomplished through several methods:
Direct Amidation: The carboxylic acid is reacted directly with ammonia (B1221849) or an amine. This reaction often requires high temperatures or the use of coupling agents to facilitate the dehydration process. libretexts.org Common coupling agents include carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC) or boric acid, which activate the carboxylic acid for nucleophilic attack. orgsyn.orgmdpi.com
Via an Ester Intermediate: The carboxylic acid is first converted to an ester, for example, methyl 2-(4-phenoxyphenoxy)acetate, through Fischer esterification (reaction with methanol (B129727) in the presence of an acid catalyst). This ester intermediate is then treated with ammonia or an amine to form the amide. mdpi.com The amidation of esters is a well-established transformation. mdpi.com
This sequence is summarized in the reaction scheme below:
Reaction Scheme: Esterification and Amidation
Williamson Ether Synthesis in Phenoxy Linkage Formation
The Williamson ether synthesis is a cornerstone reaction for forming the critical ether linkage in the phenoxyacetamide scaffold. francis-press.com This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or phenoxide ion. miracosta.edu For the synthesis of this compound, this method can be applied in two primary ways:
Formation of the Phenoxyacetic Acid Precursor: This is the most common application, as described in the previous section. The sodium or potassium salt of 4-phenoxyphenol (the nucleophile) is reacted with an alkyl halide bearing an ester group, such as ethyl chloroacetate (B1199739) (the electrophile). The resulting ester is then hydrolyzed to the carboxylic acid and subsequently converted to the amide. miracosta.edumdpi.com
Direct Formation of the Acetamide (B32628): Alternatively, the sodium salt of 4-phenoxyphenol can be reacted directly with 2-chloroacetamide (B119443). This provides a more direct route to the final product, converging the synthesis.
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the SN2 mechanism. francis-press.com The success of the Williamson ether synthesis is dependent on the nature of the alkyl halide; primary halides, like those in chloroacetic acid derivatives, are ideal as they minimize the competing E2 elimination reaction. miracosta.edu
Table 1: Key Parameters in Williamson Ether Synthesis for Phenoxyacetamides
| Parameter | Description | Relevance to Synthesis |
| Nucleophile | The deprotonated phenol (phenoxide), e.g., potassium 4-phenoxyphenoxide. | The nucleophilicity of the phenoxide drives the reaction. |
| Electrophile | A primary alkyl halide, e.g., ethyl chloroacetate or 2-chloroacetamide. | Must be unhindered to favor SN2 over E2 elimination. |
| Base | A strong base like KOH or NaOH is used to deprotonate the phenol. | Stoichiometric amounts are required to generate the phenoxide. |
| Solvent | Polar aprotic solvents (e.g., DMF, Acetonitrile) are preferred. | These solvents solvate the cation but not the nucleophile, increasing its reactivity. |
| Temperature | Typically requires heating (50-100 °C). | Provides the necessary activation energy for the reaction. |
Leuckart Pathway Modifications for Amide Derivatives
The Leuckart reaction is a well-known method in organic chemistry for the reductive amination of aldehydes and ketones to produce amines. wikipedia.orgyoutube.com The classical reaction uses ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent, typically at high temperatures (120-185 °C). wikipedia.orggoogle.com The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ by formic acid or formamide. mdpi.com
While the reaction ultimately produces a formamide derivative (a type of amide) before hydrolysis to the free amine, its starting materials are carbonyl compounds (aldehydes or ketones). mdpi.com The Leuckart pathway is not a standard or direct method for the synthesis of amides from carboxylic acids or their ester derivatives. Therefore, it is not a conventional route for the synthesis of this compound from its 2-(4-phenoxyphenoxy)acetic acid precursor. The conversion of a carboxylic acid to an amide requires a dehydration or coupling reaction, which falls outside the mechanistic scope of the Leuckart reaction.
Advanced Synthetic Strategies for Complex Analogues
Modern synthetic chemistry seeks not only to create molecules but to do so with high precision and sustainability. For complex analogues of this compound, advanced strategies are employed to control stereochemistry and minimize environmental impact.
Stereoselective Synthesis of Chiral Phenoxyacetamides
While this compound itself is achiral, its derivatives can contain stereocenters. The stereoselective synthesis of such chiral analogues is crucial as different enantiomers or diastereomers often exhibit distinct biological activities. Asymmetric synthesis of these compounds can be achieved through several key strategies:
Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials. For example, a chiral phenol or a chiral amine could be incorporated into the phenoxyacetamide scaffold, transferring its stereochemistry to the final product.
Chiral Auxiliaries: A temporary chiral group (auxiliary) can be attached to the molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
Asymmetric Catalysis: This is a highly efficient method that uses a small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand) to generate a large amount of an enantiomerically enriched product. sciengine.com Recent research has demonstrated the use of rhodium(III) catalysts in reactions involving N-phenoxyacetamide derivatives to achieve high stereoselectivity. researchgate.netacs.org
These methods allow for the precise construction of specific stereoisomers, which is a critical aspect of modern medicinal chemistry.
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The principles of green chemistry can be applied to the synthesis of this compound to make it more sustainable and environmentally friendly. researchgate.net
Key green approaches include:
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) like DMF or toluene (B28343) with safer alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG). researchgate.netjddhs.com
Catalysis: Employing catalytic amounts of reagents instead of stoichiometric ones reduces waste. For instance, using catalytic boric acid for direct amidation is greener than using stoichiometric coupling agents that generate significant byproducts. orgsyn.org
Energy Efficiency: Utilizing alternative energy sources like microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating methods. jddhs.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot reactions, where multiple steps are performed in the same reactor without isolating intermediates, improve atom economy and reduce solvent waste. jddhs.com
Table 2: Application of Green Chemistry Principles to Phenoxyacetamide Synthesis
| Green Principle | Conventional Method | Green Alternative |
| Safer Solvents | Use of DMF, Toluene, or chlorinated solvents. | Use of water, ethanol, or solvent-free conditions. |
| Catalysis | Stoichiometric coupling agents (e.g., DCC). | Catalytic reagents (e.g., boric acid, reusable solid acid catalysts). |
| Energy Efficiency | Prolonged heating under reflux. | Microwave-assisted synthesis to reduce reaction time and energy. |
| Waste Prevention | Multi-step synthesis with isolation of intermediates. | One-pot synthesis of phenoxyacetic acid followed by amidation. |
Derivatization Approaches for Structural Diversification
The generation of a diverse library of this compound derivatives is crucial for establishing structure-activity relationships (SAR). This is achieved through various derivatization techniques that allow for the introduction of a wide array of functional groups at different positions of the parent molecule.
The synthesis of derivatives of this compound can be approached through both pre- and post-synthetic modifications.
Pre-synthetic derivatization involves the use of substituted starting materials to introduce desired functional groups into the final molecule. For instance, the synthesis can commence with a substituted 4-phenoxyphenol, which is then reacted with a haloacetamide. This approach allows for the incorporation of substituents on either of the phenyl rings. A general synthetic scheme is the Williamson ether synthesis, where a substituted 4-phenoxyphenol is treated with a base, such as potassium carbonate, followed by reaction with 2-chloroacetamide to yield the desired derivative.
Post-synthetic derivatization , on the other hand, involves the chemical modification of the parent this compound molecule. For example, if the parent molecule contains a reactive functional group, such as a nitro or an amino group on one of the phenyl rings, this group can be further modified. An amino group can be acylated, alkylated, or converted into a diazonium salt, which can then undergo various substitution reactions.
Functional group interconversion (FGI) is a key strategy in the synthesis of derivatives of this compound, enabling the conversion of one functional group into another. fiveable.me This is particularly useful for introducing functionalities that are not compatible with the initial reaction conditions or for fine-tuning the properties of the molecule at a later stage of the synthesis.
Common FGIs that can be applied to the phenoxyacetamide scaffold include:
Reduction of a nitro group to an amine: A nitro group, introduced via electrophilic aromatic substitution on one of the phenyl rings, can be reduced to a primary amine using various reducing agents such as tin and hydrochloric acid, or through catalytic hydrogenation. fiveable.me This amine can then serve as a handle for further derivatization.
Oxidation of an alkyl group: An alkyl substituent on one of the phenyl rings can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. This introduces a carboxylic acid functionality that can be converted into esters, amides, or other derivatives.
Hydrolysis of an ester or nitrile: If a derivative contains an ester or a nitrile group, it can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Conversion of a hydroxyl group: A hydroxyl group on the aromatic ring can be converted to an ether or an ester, or it can be used to direct further electrophilic substitution.
Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions to achieve highly selective and efficient transformations. nih.gov Enzymes can be employed for the targeted derivatization of the this compound scaffold, often providing high levels of regio- and stereoselectivity that are difficult to achieve with conventional chemical methods.
For instance, lipases can be used for the selective hydrolysis of an ester group in the presence of an amide, or for the regioselective acylation of a hydroxyl group on the phenoxy moiety. nih.gov Similarly, oxidoreductases can be used for the selective oxidation of a specific hydroxyl or alkyl group. The mild reaction conditions of enzymatic reactions often allow for the preservation of sensitive functional groups within the molecule. While specific examples for this compound are not extensively documented, the principles of chemo-enzymatic synthesis are broadly applicable to this class of compounds for generating novel derivatives with enhanced biological activity. nih.govmdpi.com
Spectroscopic and Crystallographic Characterization in Synthetic Studies
The unambiguous identification and structural elucidation of newly synthesized this compound derivatives are paramount. A combination of spectroscopic and crystallographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of the synthesized derivatives.
In a typical ¹H NMR spectrum of a this compound derivative, characteristic signals would include:
Aromatic protons in the region of 6.8-8.0 ppm, with their splitting patterns providing information about the substitution pattern on the phenyl rings.
A singlet for the methylene (B1212753) (-CH₂-) protons of the acetamide group, typically appearing around 4.5-5.0 ppm.
A broad singlet for the amide (-NH₂) protons, which can appear over a wide range of chemical shifts depending on the solvent and concentration.
The ¹³C NMR spectrum would show distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon of the amide group (around 165-175 ppm) and the aromatic carbons.
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for a this compound derivative would include:
N-H stretching vibrations of the amide group, typically appearing as two bands in the region of 3100-3500 cm⁻¹.
C=O stretching vibration of the amide group (Amide I band), which is a strong absorption band around 1650-1680 cm⁻¹.
C-O-C stretching vibrations of the diaryl ether linkage, appearing in the region of 1200-1250 cm⁻¹.
Representative Spectroscopic Data for a Phenoxyacetamide Derivative
| Technique | Characteristic Signals/Bands |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 10.64 (s, 1H, NH), 7.0-8.0 (m, Ar-H), 4.80 (s, 2H, OCH₂) |
| ¹³C NMR (DMSO-d₆) | δ 166.7 (C=O), 115-158 (Ar-C), 67.6 (OCH₂) |
| IR (KBr, cm⁻¹) | 3300-3400 (N-H stretch), 1670 (C=O stretch), 1240 (C-O-C stretch) |
Note: The data presented is representative for a phenoxyacetamide derivative and may vary slightly for this compound and its specific derivatives. mdpi.commdpi.com
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of the synthesized compounds and for obtaining information about their structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which can be used to confirm its elemental composition.
The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For a this compound derivative, common fragmentation pathways would involve the cleavage of the ether linkage and the amide bond. The observation of fragment ions corresponding to the phenoxy and phenoxyphenoxy moieties can help to confirm the structure of the molecule.
Representative Mass Spectrometry Data for a Phenoxyacetamide Derivative
| Ionization Method | Key Ions (m/z) | Interpretation |
|---|---|---|
| Electron Ionization (EI) | [M]⁺ | Molecular ion |
| [M - NH₂]⁺ | Loss of the amino group from the amide | |
| [M - CONH₂]⁺ | Loss of the carboxamide group | |
| [C₆H₅O]⁺ | Fragment corresponding to the phenoxy group |
Note: The fragmentation pattern is predictive for the general structure of phenoxyacetamides and would need to be confirmed for each specific derivative.
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction (XRD) is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. In the study of this compound and its derivatives, single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, XRD reveals the packing of molecules within the crystal lattice, offering insights into intermolecular interactions such as hydrogen bonding and π-stacking that govern the supramolecular architecture.
While crystallographic data for the specific compound this compound is not publicly available, the structural analysis of its derivatives offers significant insights into the conformational properties and intermolecular interactions characteristic of this class of compounds.
A study on 2-(4-iodophenoxy)acetamide , a structural analog, provides a clear example of the utility of XRD in solid-state characterization. nih.govresearchgate.net The crystal structure was determined to be monoclinic with the space group P2₁/c. The analysis revealed that the amide group's nominal C-N single bond is shortened to 1.322 (7) Å, indicating resonance typical of amides. nih.govresearchgate.net The molecule is not planar; the least-squares planes defined by the acetamide moiety and the phenoxy group intersect at an angle of 24.91 (29)°. nih.govresearchgate.net
In the crystal packing of 2-(4-iodophenoxy)acetamide, hydrogen bonds play a crucial role. Both hydrogen atoms of the amino group participate in hydrogen bonds with the carbonyl oxygen atom of neighboring molecules. nih.govresearchgate.net These interactions link the molecules into centrosymmetric dimeric subunits, which are further connected to form double layers. nih.govresearchgate.net
The crystallographic data for 2-(4-iodophenoxy)acetamide is summarized in the interactive table below.
Interactive Data Table: Crystal Data and Structure Refinement for 2-(4-iodophenoxy)acetamide nih.gov
| Parameter | Value |
| Empirical formula | C₈H₈INO₂ |
| Formula weight | 277.05 |
| Temperature | 200(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 5.1411(4) Å |
| b = 26.473(2) Å | |
| c = 7.2960(7) Å | |
| α = 90° | |
| β = 109.564(3)° | |
| γ = 90° | |
| Volume | 935.66(14) ų |
| Z | 4 |
| Calculated density | 1.967 Mg/m³ |
Another derivative, 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide , was also analyzed using single-crystal X-ray techniques. mdpi.com This compound crystallizes in the monoclinic system with the space group P2₁. mdpi.com The crystal packing is predominantly stabilized by two strong hydrogen bonds, forming a six-membered ring pattern. mdpi.com The dihedral angle between the 3,5-dihydroxytoluene and 4-nitrobenzene mean planes is 5.60°, indicating the two aromatic rings are nearly coplanar. semanticscholar.org
The detailed findings from these structural studies are crucial for understanding the structure-property relationships in this class of compounds. The solid-state conformation and intermolecular interactions elucidated by XRD can influence physical properties such as melting point, solubility, and crystal morphology.
Structure Activity Relationship Sar Investigations of 2 4 Phenoxyphenoxy Acetamide Analogues
Systemic Modification of the 2-(4-Phenoxyphenoxy)acetamide Core and Bioactivity Correlates
Systemic modifications of the core structure of this compound have provided significant insights into its interaction with biological targets. Researchers have focused on three main areas: the aromatic ring systems, the amide linkage, and the incorporation of various heterocyclic motifs.
Substituent Effects on Aromatic Ring Systems
The nature and position of substituents on the phenoxy and phenyl rings of the this compound scaffold play a crucial role in modulating its biological activity. The electronic and steric properties of these substituents can significantly impact the molecule's potency and selectivity.
Research on related phenoxybenzamide derivatives has shown that the aryloxy substituent is generally favorable for antiplasmodial activity. For instance, replacing a 4-fluorophenoxy group with a non-substituted phenoxy or a 4-acetamidophenoxy group led to a decrease in activity, although the compounds remained moderately active. The complete removal of the aryloxy substituent (replacing it with a hydrogen atom) resulted in a further reduction in activity, highlighting the importance of this moiety.
The position of substituents also has a marked effect. In a series of N-piperazinyl derivatives, para-substituted compounds were found to be more active than their ortho-substituted counterparts. This suggests that the spatial arrangement of substituents influences the binding of the molecule to its target.
Furthermore, studies on other phenoxyacetamide analogues have indicated that the introduction of specific functional groups can enhance certain biological activities. For example, halogen-containing phenoxy derivatives have been shown to improve anti-inflammatory function, while the presence of a nitro group has been associated with enhanced anti-cancer and analgesic activities.
Table 1: Effect of Substituents on the Aromatic Ring on Biological Activity
| Compound/Analogue | Modification | Observed Effect on Activity | Reference |
|---|---|---|---|
| This compound Analogue | Replacement of 4-fluorophenoxy with phenoxy | Decreased antiplasmodial activity | |
| This compound Analogue | Replacement of 4-fluorophenoxy with 4-acetamidophenoxy | Decreased antiplasmodial activity | |
| This compound Analogue | Removal of the aryloxy substituent (H-atom) | Moderately decreased antiplasmodial activity | |
| N-piperazinyl Derivative | Para-substitution vs. Ortho-substitution | Para-substituted is more active | |
| Phenoxyacetamide Analogue | Introduction of halogen substituent | Enhanced anti-inflammatory activity | |
| Phenoxyacetamide Analogue | Introduction of nitro group | Enhanced anti-cancer and analgesic activity |
Modulations of the Amide Linkage
The amide linkage in this compound is a key structural feature that contributes to its chemical stability and biological activity. Modifications to this linkage have been explored to understand its role in target binding and to develop analogues with improved properties. A "reversed amide" strategy has been investigated in some GPR88 agonists, leading to the discovery of potent compounds. This suggests that the orientation of the amide bond can significantly impact biological activity.
Incorporation of Heterocyclic Motifs
The introduction of heterocyclic rings into the this compound structure is a common strategy to explore new chemical space and modulate the compound's physicochemical properties and biological activity. Heterocycles can introduce additional hydrogen bond donors and acceptors, alter the molecule's conformation, and provide new points of interaction with biological targets.
For example, the incorporation of a thiazole (B1198619) ring, has been shown to yield compounds with notable biological activities. Similarly, the introduction of a pyridine (B92270) moiety has also been explored in the design of novel bioactive compounds. The specific nature of the heterocyclic ring and its point of attachment to the core scaffold are critical determinants of the resulting biological activity.
Table 2: Examples of Heterocyclic Motifs Incorporated into Acetamide (B32628) Structures and Their Associated Activities
| Incorporated Heterocycle | Resulting Biological Activity | Reference |
|---|---|---|
| Thiazole | Antifungal activity | |
| Pyridine | Antifungal activity | |
| Pyrazine | Anti-inflammatory, analgesic, and antimicrobial properties |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable tools for predicting the activity of new, unsynthesized analogues, thereby guiding the design and optimization of lead compounds.
Computational Approaches for SAR Prediction
Various computational methods have been employed to develop QSAR models for phenoxyacetamide derivatives. These range from two-dimensional (2D-QSAR) to three-dimensional (3D-QSAR) approaches.
2D-QSAR models are often developed using multiple linear regression (MLR), which correlates biological activity with various calculated molecular descriptors. In some cases, more advanced machine learning techniques like artificial neural networks are used to capture non-linear relationships.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric, electrostatic, and hydrophobic fields around the molecules that are important for activity. These models are built by aligning a set of molecules and calculating their interaction energies with a probe atom at various grid points. The resulting fields can then be correlated with biological activity to generate a predictive model. Molecular docking studies are also frequently used to predict the binding mode of these compounds within the active site of a target protein, providing insights into key interactions.
Correlation of Physicochemical Descriptors with Biological Activity
The predictive power of a QSAR model depends on the selection of appropriate physicochemical descriptors that capture the structural features relevant to the biological activity. A wide range of descriptors have been used in the QSAR analysis of phenoxyacetamide analogues.
Commonly used descriptors can be categorized as follows:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO energies).
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, molar volume, and principal moments of inertia (PMI).
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the logarithm of the octanol-water partition coefficient (logP) being the most common.
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule that describe its connectivity and branching.
In a 3D-QSAR study of 2-phenoxy-N-substituted acetamide analogues, steric, hydrophobic, and electrostatic field descriptors were found to be crucial for predicting their HIF-1 inhibitory activity. 2D-QSAR studies on other phenoxyacetamide derivatives have highlighted the importance of descriptors such as Total Energy (TE), Van-der-Waals 1,4 Energy (VDWE), and Principal Moments of Inertia (PMI-Y, PMI-Z).
**Table 3:
Conformational Analysis and Biologically Relevant Conformations
Computational modeling and X-ray crystallography are powerful tools for investigating these conformational preferences. While crystal structures provide a static snapshot of the molecule in a low-energy state in the solid phase, computational methods such as molecular mechanics and quantum chemistry calculations can explore the potential energy surface of the molecule in a more dynamic context, simulating its behavior in solution or at a biological interface.
In the context of biologically relevant conformations, molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on similar compounds have offered significant insights. For a series of 2-phenoxy-N-phenylacetamide derivatives acting as hypoxia-inducible factor-1 (HIF-1) inhibitors, 3D-QSAR modeling demonstrated that the spatial arrangement of steric, hydrophobic, and electrostatic fields is critical for inhibitory activity. nih.gov Such models are built by aligning a set of molecules and correlating their 3D properties with their biological potency, implicitly defining a pharmacophore and a corresponding bioactive conformation. The success of these models, with high predictive capabilities, underscores the importance of a specific three-dimensional structure for effective interaction with the biological target. nih.gov
Molecular docking studies on various phenoxy acetamide derivatives targeting different enzymes also highlight the adoption of specific conformations upon binding. These computational simulations predict the preferred orientation of the inhibitor within the active site of the target protein, revealing key intermolecular interactions such as hydrogen bonds and hydrophobic contacts. The conformation that allows for the optimal fit and interaction with the active site residues is considered the biologically relevant conformation. For example, in the development of sphingomyelin (B164518) synthase 1 (SMS1) inhibitors, molecular docking suggested specific binding modes for 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides, guiding the synthesis of more potent analogues. nih.gov
The following table summarizes key conformational features and findings from studies on this compound analogues and related structures.
| Compound Class | Method of Analysis | Key Conformational Findings | Reference |
| 2-Phenoxy-N-phenylacetamide Derivatives | 3D-QSAR | The spatial distribution of steric, hydrophobic, and electrostatic properties is crucial for HIF-1 inhibitory activity, implying a specific bioactive conformation. | nih.gov |
| 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides | Molecular Docking | Predicted specific binding conformations within the SMS1 active site, guiding further drug design. | nih.gov |
| 2-(4-Iodophenoxy)acetamide | X-ray Crystallography | The acetamide and phenoxy planes are not coplanar, with an intersection angle of 24.91 (29)°. |
These findings collectively suggest that while the this compound scaffold possesses a degree of flexibility, its biological activity is likely mediated by a specific subset of low-energy conformations. The biologically relevant conformation is one that optimizes the molecule's shape and electronic properties for complementary interactions with its biological target. Future research employing techniques such as nuclear magnetic resonance (NMR) spectroscopy in solution and molecular dynamics simulations could provide a more dynamic and detailed picture of the conformational landscape of these molecules and further refine our understanding of their bioactive forms.
Computational and Theoretical Investigations of 2 4 Phenoxyphenoxy Acetamide
Quantum Chemical Calculations and Electronic Structure Analysis
Electrostatic Potential Surface Mapping
Electrostatic Potential (ESP) surface mapping is a computational technique that illustrates the charge distribution on a molecule's surface. proteopedia.org This map is crucial for understanding and predicting a molecule's reactive behavior, intermolecular interactions, and potential binding sites for biological targets. proteopedia.orgnih.gov The ESP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. These values are then color-coded, typically with red indicating regions of negative potential (electron-rich, attractive to electrophiles) and blue representing regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow denote areas of neutral or intermediate potential.
For 2-(4-Phenoxyphenoxy)acetamide, an ESP map would reveal specific charge distribution patterns critical for its molecular interactions. The oxygen atoms of the ether linkages and the carbonyl group of the acetamide (B32628) moiety would exhibit a strong negative potential (red regions), as they are highly electronegative and possess lone pairs of electrons. These areas are potential hydrogen bond acceptors. Conversely, the hydrogen atoms of the amide (-NH2) group would display a positive potential (blue regions), making them key hydrogen bond donors. The phenyl rings would generally show regions of near-neutral potential (green), though the electron distribution can be influenced by the substituent groups.
Understanding this electrostatic landscape is vital for predicting how this compound might orient itself within the binding pocket of a protein. The molecule would likely align to maximize favorable electrostatic interactions, such as positioning its negative potential regions near positively charged amino acid residues and its hydrogen bond donors towards acceptor groups on the target protein.
| Atomic Site | Functional Group | Predicted Electrostatic Potential (kJ/mol) | Interaction Propensity |
|---|---|---|---|
| Carbonyl Oxygen | Amide | -275 | Strong H-bond Acceptor |
| Ether Oxygen (Phenoxy 1) | Ether | -180 | H-bond Acceptor |
| Ether Oxygen (Phenoxy 2) | Ether | -175 | H-bond Acceptor |
| Amide Nitrogen | Amide | -150 | Weak H-bond Acceptor |
| Amide Hydrogens | Amide | +290 | Strong H-bond Donor |
| Phenyl Ring (Center) | Aromatic | -45 | π-stacking / Hydrophobic |
Molecular Dynamics Simulations for Dynamic Interaction Studies
Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. peerj.comnih.gov By simulating these movements, MD provides detailed insights into the conformational changes and stability of ligand-target complexes, which are critical for evaluating potential drug candidates. nih.gov
Conformational Dynamics of Ligand-Target Complexes
When a ligand like this compound binds to a biological target, such as an enzyme or receptor, the resulting complex is not static. MD simulations allow researchers to observe the dynamic behavior of this complex in a simulated physiological environment. peerj.com These simulations can reveal how the ligand adjusts its conformation within the binding site and how the protein itself may change shape to accommodate the ligand.
Key insights from these simulations include identifying the most stable binding poses, observing the flexibility of different parts of the molecule (e.g., rotation around the ether linkages), and understanding how specific interactions (like hydrogen bonds) are maintained or broken over the simulation period. This information is invaluable for optimizing the ligand's structure to improve its binding affinity and specificity. For instance, simulations could show whether the two phenyl rings of this compound remain in a stable, low-energy conformation or if they exhibit significant flexibility that could impact binding.
Assessment of Binding Stability over Time
A crucial application of MD simulations is to assess the stability of the ligand-protein complex. nih.gov By running a simulation for a significant duration (typically nanoseconds to microseconds), researchers can determine if the ligand remains securely bound to the target's active site or if it tends to dissociate. peerj.com
Several metrics are used to quantify this stability. The Root Mean Square Deviation (RMSD) of the ligand's atomic positions is calculated over the course of the simulation. A low and stable RMSD value indicates that the ligand maintains a consistent binding pose, suggesting a stable interaction. Conversely, a high or fluctuating RMSD suggests instability. Another metric, the Root Mean Square Fluctuation (RMSF), is used to identify which parts of the protein and ligand are more mobile. Furthermore, binding free energy calculations, such as MM-GBSA (Molecular Mechanics/Generalized Born Surface Area), can be performed on snapshots from the simulation to provide a quantitative estimate of the binding affinity. nih.gov Studies on other phenoxyacetamide derivatives have successfully used these methods to confirm stable binding to targets like the DOT1L enzyme. nih.gov
| Metric | Value | Interpretation |
|---|---|---|
| Average Ligand RMSD | 1.5 Å | Indicates stable binding in the active site. |
| Average Protein Backbone RMSD | 2.0 Å | The overall protein structure remains stable. |
| Key Hydrogen Bond Occupancy | 85% | A critical hydrogen bond is maintained for most of the simulation. |
| MM-GBSA Binding Free Energy | -295 kJ/mol | Suggests a strong and favorable binding affinity. nih.gov |
Cheminformatics and Virtual Screening Applications in Compound Discovery
Cheminformatics utilizes computational tools to analyze chemical data, significantly accelerating the process of drug discovery by identifying and optimizing promising lead compounds. neovarsity.org This field is instrumental in virtual screening and database mining to uncover new molecules with therapeutic potential. neovarsity.orgnih.gov
In Silico Database Mining for Phenoxyacetamide Analogues
In silico database mining involves computationally searching vast chemical libraries, such as ZINC, PubChem, or proprietary databases, for molecules with specific structural or chemical features. nih.govnih.govmdpi.com For this compound, this process would be used to find analogues that share the core phenoxyacetamide scaffold but have different substituents.
| Compound ID | Database Source | Modification from Parent Compound | Tanimoto Similarity |
|---|---|---|---|
| ZINC12345678 | ZINC | Fluorine at para-position of terminal phenyl ring | 0.92 |
| PUBCHEM987654 | PubChem | Chlorine at meta-position of central phenyl ring | 0.88 |
| CHEMDIV554433 | ChemDiv | Methyl group on amide nitrogen | 0.85 |
| TARGETMOL221144 | TargetMol | Replacement of one ether linkage with a thioether | 0.79 |
High-Throughput Virtual Screening Methodologies for Lead Identification
High-Throughput Virtual Screening (HTVS) is a computational technique used to rapidly screen massive libraries of chemical compounds against a 3D model of a biological target. nih.govmdpi.com This process helps prioritize a smaller, more manageable number of compounds for experimental testing, saving significant time and resources. chemrxiv.org
The HTVS workflow typically involves several stages:
Target and Library Preparation: A high-resolution 3D structure of the target protein is obtained (e.g., from the Protein Data Bank) and prepared for docking. A large library of compounds, which could contain millions of molecules, is prepared by generating 3D conformations and assigning appropriate chemical properties. nih.gov
Molecular Docking: Each compound in the library is computationally "docked" into the defined binding site of the target protein. Docking algorithms predict the preferred orientation of the ligand and estimate its binding affinity using a scoring function. nih.gov
Hit Selection and Filtering: Compounds are ranked based on their docking scores. The top-ranking compounds (hits) are then subjected to further filtering based on drug-likeness criteria (e.g., Lipinski's Rule of Five) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to eliminate candidates with unfavorable properties. nih.gov
This methodology has been effectively used to identify novel phenoxyacetamide derivatives as potential inhibitors for various targets. nih.gov By using the phenoxyacetamide scaffold as a starting point, HTVS can efficiently identify new lead compounds with potentially improved potency and pharmacological profiles.
Molecular and Cellular Mechanisms of Action of Phenoxyacetamide Derivatives
Enzyme Inhibition and Modulation Pathways
The interaction of phenoxyacetamide derivatives with various enzyme systems is a key aspect of their mechanism of action. These interactions can lead to the inhibition or modulation of enzymatic activity, affecting a range of biological processes from inflammation to epigenetic regulation.
The cyclooxygenase (COX) enzyme has two primary isoforms, COX-1 and COX-2. nih.gov COX-1 is constitutively expressed in many tissues and is responsible for producing prostanoids that mediate physiological functions like gastric protection and platelet aggregation. nih.gov In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by stimuli such as cytokines and mitogens. nih.gov It is primarily responsible for the synthesis of prostanoids involved in inflammatory and pain responses. nih.govnih.gov
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects due to the inhibition of COX-1's protective functions. nih.govelsevierpure.com This has driven the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory effects with an improved safety profile. nih.govmdpi.com Highly selective COX-2 inhibitors often share a common structural framework, typically featuring a core ring with two attached aryl groups. mdpi.com
Research into phenoxyacetic acid derivatives has identified them as promising candidates for selective COX-2 inhibition. mdpi.com A study focused on designing and synthesizing new anti-inflammatory agents based on this scaffold found several compounds with significant COX-2 inhibitory potential. mdpi.com The selectivity of these compounds is attributed to their ability to interact with the larger and more accommodating active site of the COX-2 enzyme compared to COX-1. researchgate.net Certain synthesized derivatives demonstrated potent and selective inhibition of the COX-2 enzyme, with IC₅₀ values in the nanomolar range, indicating strong pharmacological potential. mdpi.com
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |
|---|---|---|---|
| 5d | 14.12 | 0.08 | 176.5 |
| 5e | 12.51 | 0.09 | 139.0 |
| 5f | 11.74 | 0.07 | 167.7 |
| 7b | 13.88 | 0.09 | 154.2 |
| 10c | 15.23 | 0.09 | 169.2 |
| 10d | 12.66 | 0.07 | 180.8 |
| 10e | 11.29 | 0.06 | 188.1 |
| 10f | 10.53 | 0.06 | 175.5 |
| Celecoxib (Reference) | 15.14 | 0.05 | 302.8 |
Caspases are a family of cysteine proteases that play essential roles in programmed cell death and inflammation. nih.gov Inflammatory caspases, such as caspase-1, are activated within large protein complexes called inflammasomes and are crucial for the maturation and release of pro-inflammatory cytokines like interleukin-1β (IL-1β). nih.govnih.gov
A specific phenoxyacetamide derivative, 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide (PA), has been shown to regulate caspase-1 activation. nih.gov In studies using the human mast cell line HMC-1, this compound effectively inhibited the activation of caspase-1. nih.gov This inhibition is significant as it directly interferes with a key step in the inflammatory cascade. By down-regulating caspase-1 activation, the compound prevents the subsequent processing and release of inflammatory mediators. nih.gov The mechanism of action involves blocking the pathways that lead to caspase-1 upregulation, which in turn suppresses the inflammatory response. nih.gov
The structural versatility of phenoxyacetamide derivatives allows them to interact with a variety of other enzyme systems beyond COX and caspases.
Dot1-like protein (DOT1L) Inhibition: DOT1L is a histone methyltransferase that has emerged as a therapeutic target in certain types of leukemia. nih.gov Through a hierarchical docking-based virtual screening combined with molecular dynamic simulations, several phenoxyacetamide-derived compounds were identified as novel DOT1L inhibitors. nih.gov These compounds exhibited a high binding affinity for the enzyme, suggesting their potential as leads for further optimization in cancer therapy. nih.gov
Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. A study on 2-phenoxy-indan-1-ones, which incorporate a phenoxy moiety, demonstrated high inhibitory activity against AChE. nih.gov This suggests that the phenoxyacetamide scaffold could be explored for developing agents for neurological conditions such as Alzheimer's disease, where AChE inhibition is a therapeutic strategy. nih.gov
Receptor Binding and Downstream Signaling Perturbations
In addition to direct enzyme inhibition, phenoxyacetamide derivatives can exert their effects by binding to specific cell surface or intracellular receptors, thereby modulating downstream signaling pathways.
Gastrin/Cholecystokinin-B (CCK-B) Receptors: A series of phenoxyacetic acid derivatives have been synthesized and evaluated for their activity at gastrin/CCK-B receptors. nih.gov One particular compound, N-methyl-N-phenyl-2-[2-[N-(N-methyl-N-phenyl-carbamoylmethyl)-N-[2 -[3-(3- methylphenyl)ureido]acetyl]amino]phenoxy]acetamide (DZ-3514), was found to be a highly potent antagonist of the human gastrin/CCK-B receptor, with high selectivity over the related CCK-A receptor. nih.gov
P2X7 Receptor: The P2X7 receptor is an ATP-gated ion channel primarily found on immune cells, such as macrophages and microglia. nih.govnih.gov Its activation by high concentrations of ATP triggers the influx of calcium and sodium ions and leads to the release of pro-inflammatory cytokines, playing a role in inflammation and chronic pain. nih.govnih.gov While not a direct phenoxyacetamide, the related acetamide (B32628) derivative N-(1-{[(cyanoimino)(5-quinolinylamino) methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide (A-740003) is a known P2X7 receptor antagonist. nih.gov This highlights the potential for acetamide-containing structures to act as antagonists at this receptor, offering a therapeutic avenue for neuroinflammatory and pain conditions. nih.govnih.gov
The binding of phenoxyacetamide derivatives to enzymes or receptors initiates a cascade of intracellular signaling events. A prominent example is the modulation of the Nuclear Factor-κB (NF-κB) pathway.
The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival. In the study of 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide (PA), it was observed that the compound's inhibition of caspase-1 was linked to the suppression of the NF-κB pathway. nih.gov PA was found to inhibit the activation and phosphorylation of NF-κB as well as the degradation and phosphorylation of its inhibitor, IκBα. nih.gov By blocking this signaling cascade, the compound effectively down-regulates the expression of pro-inflammatory genes, such as that for thymic stromal lymphopoietin (TSLP), a key factor in allergic disorders. nih.gov This demonstrates that the therapeutic effects of this phenoxyacetamide derivative are mediated through the perturbation of the caspase-1/NF-κB signaling axis. nih.gov
Gene Expression Modulation and Transcriptomic Alterations
Phenoxyacetamide derivatives exert their influence on cellular functions by significantly altering gene expression patterns. Research into compounds such as N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz) and N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA) reveals a capacity to modify the transcription of key genes that govern specific cellular pathways. nih.govnih.govmdpi.com This modulation is a critical component of their mechanism of action, particularly in the context of inhibiting osteoclast differentiation. nih.govmdpi.com
Regulation of Specific Target Gene Transcription
The inhibitory effects of phenoxyacetamide derivatives on cellular processes like osteoclastogenesis are directly linked to their ability to downregulate the expression of essential transcription factors and osteoclast-specific marker genes. nih.govmdpi.com For instance, the derivative NAPMA has been shown to significantly downregulate the expression of c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1). mdpi.com NFATc1 is a master regulator of osteoclast differentiation, and its suppression is a key event in halting this process. nih.gov
Furthermore, these compounds affect genes responsible for the functional machinery of osteoclasts. The expression of genes such as DC-STAMP (a protein involved in cell fusion), Cathepsin K (a protease essential for bone resorption), and Matrix Metallopeptidase 9 (MMP-9) are notably downregulated by NAPMA. mdpi.com Similarly, PPOAC-Bz has been found to block the RANKL-induced activation of the NFκB and NFATc1 signaling pathways, which are crucial for the differentiation and function of osteoclasts. nih.gov
Table 1: Target Genes Regulated by Phenoxyacetamide Derivatives in Cellular Models
| Derivative | Target Gene | Effect | Cellular Process Affected |
|---|---|---|---|
| NAPMA | c-Fos | Downregulation | Osteoclast Differentiation |
| NAPMA | NFATc1 | Downregulation | Osteoclast Differentiation |
| NAPMA | DC-STAMP | Downregulation | Osteoclast Fusion |
| NAPMA | Cathepsin K | Downregulation | Bone Resorption |
| NAPMA | MMP-9 | Downregulation | Bone Resorption |
| PPOAC-Bz | NFATc1 | Pathway Inhibition | Osteoclast Differentiation |
| PPOAC-Bz | NFκB | Pathway Inhibition | Osteoclast Differentiation |
Analysis of mRNA Expression Profiles in Cellular Models
The modulation of gene transcription by phenoxyacetamide derivatives has been substantiated through the analysis of messenger RNA (mRNA) expression profiles in relevant cellular models. nih.govmdpi.com Using techniques like real-time polymerase chain reaction (PCR), researchers have confirmed the altered mRNA expression of several osteoclast-specific marker genes following treatment with these compounds. nih.gov
In studies involving bone marrow-derived macrophages (BMMs), the precursors to osteoclasts, treatment with derivatives like PPOAC-Bz and NAPMA led to a dose-dependent decrease in the mRNA levels of the aforementioned target genes. nih.govmdpi.com This quantitative analysis provides direct evidence that the compounds interfere with the genetic program that drives osteoclast formation, confirming the transcriptomic alterations as a primary mechanism of action. nih.govnih.govmdpi.com
Cellular Process Interference and Homeostasis Modulation
Phenoxyacetamide derivatives have demonstrated a potent ability to interfere with complex cellular processes, thereby modulating cellular homeostasis. A primary example of this is the strong inhibitory effect on the differentiation and proliferation of bone-resorbing cells known as osteoclasts, a process termed osteoclastogenesis. nih.govmdpi.com This interference extends to the disruption of key cellular structures required for their function. nih.gov
Inhibition of Cellular Differentiation and Proliferation (e.g., osteoclastogenesis)
A significant mechanism of action for phenoxyacetamide derivatives is the inhibition of osteoclast differentiation. nih.govmdpi.com Osteoclasts are multinucleated cells responsible for bone degradation, and their over-activation can lead to bone diseases like osteoporosis. nih.govnih.gov Compounds such as PPOAC-Bz and NAPMA have been identified as strong inhibitors of osteoclastogenesis. nih.govmdpi.com
In in vitro studies, these derivatives significantly inhibited the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells, which are characteristic of mature osteoclasts, in a dose-dependent manner. nih.govmdpi.com This inhibition occurs without inducing significant cytotoxicity, indicating a specific interference with the differentiation pathway rather than a general toxic effect. nih.gov By preventing the formation of mature osteoclasts, these compounds effectively block bone resorption activity. nih.govnih.govmdpi.com
Effects on Key Cellular Structures (e.g., F-actin belt formation)
The functional activity of mature osteoclasts is dependent on the formation of specialized cellular structures, most notably the F-actin belt or ring. This cytoskeletal structure is essential for the osteoclast to attach to the bone surface and carry out resorption. nih.govmdpi.com
Table 2: Effects of Phenoxyacetamide Derivatives on Cellular Processes and Structures
| Derivative | Cellular Process | Cellular Structure | Outcome |
|---|---|---|---|
| PPOAC-Bz | Osteoclastogenesis | F-actin belt | Inhibition of bone resorption |
| NAPMA | Osteoclastogenesis | F-actin belt | Inhibition of bone resorption |
Preclinical Research Models and in Vitro/ex Vivo Studies
Cell-Based Assays for Biological Activity Evaluation
Phenoxyacetamide derivatives have been the subject of extensive investigation to evaluate their cytotoxic activity against various human cancer cell lines. In these studies, cell-based assays are fundamental for determining the potential of these compounds as anticancer agents.
One study focused on two new semi-synthetic phenoxy acetamide (B32628) derivatives, designated as compound I and compound II, which were screened for their cytotoxic effects on breast cancer (MCF-7) and liver cancer (HepG2) cell lines. nih.gov Both compounds demonstrated more potent activity against the HepG2 cell line. nih.gov Compound I, in particular, showed significantly higher cytotoxic activity against HepG2 cells, with a 50% inhibitory concentration (IC₅₀) value of 1.43 µM, compared to the standard reference drug 5-Fluorouracil (5-FU), which had an IC₅₀ of 5.32 µM. nih.gov Further analysis revealed that compound I induced apoptosis and necrosis in HepG2 cells and caused cell cycle arrest at the G1/S phase. nih.gov
Another series of acetamide sulphonyl analogs were evaluated for in vitro cytotoxicity against a panel of human cancer cell lines, including HCT-1, HT-15, SF268, MCF-7, and PC-3 cells, where most of the tested compounds showed potent activity. nih.gov Similarly, research into structurally modified benzylphenoxyacetamide (BPA) variants identified several compounds with high anti-glioblastoma potential, exhibiting IC₅₀ concentrations around 10 μM. nih.gov
Other derivatives have also shown promise. For instance, a 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivative exhibited high activity against the PC-3 prostate cancer cell line with an IC₅₀ of 5.96 μM. nih.govresearchgate.net
Table 1: Cytotoxic Activity of Phenoxyacetamide Derivatives in Cancer Cell Lines
| Compound/Derivative | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Phenoxy acetamide derivative (Compound I) | HepG2 | Liver Cancer | 1.43 | nih.gov |
| 5-Fluorouracil (Reference) | HepG2 | Liver Cancer | 5.32 | nih.gov |
| Benzylphenoxyacetamide (BPA) variants | Glioblastoma cell lines | Brain Cancer | ~10 | nih.gov |
| 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivative | PC-3 | Prostate Cancer | 5.96 | nih.govresearchgate.net |
| 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivative | A549/ATCC | Non-small cell lung cancer | 7.90 | nih.gov |
The antimicrobial potential of 2-(4-Phenoxyphenoxy)acetamide and its derivatives has been evaluated against various microbial strains. These assays are crucial for identifying new agents to combat pathogenic bacteria and fungi.
A series of 2-substituted phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl)acetamide derivatives were screened for antimicrobial activity against plant fungi such as Gibberella zeae and Phytophthora infestans, as well as bacteria like Xanthomonas oryzae pv. oryzae (Xoo). researchgate.net Several of these compounds demonstrated excellent antibacterial activity against Xoo, with 50% effective concentration (EC₅₀) values superior to the commercial agent bismerthiazol. researchgate.net
In the realm of antitubercular agents, a novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives was assessed for activity against Mycobacterium tuberculosis H₃₇Rv. mdpi.com The majority of these derivatives showed moderate to potent activity, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 64 μg/mL. mdpi.com The most potent compound also demonstrated efficacy against a rifampin-resistant strain of M. tuberculosis. mdpi.com
Antifungal studies have also been conducted. The compound 2-chloro-N-phenylacetamide was tested against fluconazole-resistant Candida species, inhibiting all strains of C. albicans and C. parapsilosis with MIC values between 128 and 256 µg/mL. researchgate.net This compound was also found to inhibit biofilm formation and disrupt preformed biofilms. researchgate.net
Table 2: Antimicrobial Activity of Phenoxyacetamide Derivatives
| Compound/Derivative | Microbial Strain | Activity Type | Measurement | Value | Reference |
|---|---|---|---|---|---|
| Phenoxy-thiazole-acetamide (8b) | Xanthomonas oryzae pv. oryzae | Antibacterial | EC₅₀ | 35.2 µg/mL | researchgate.net |
| Phenoxy-thiazole-acetamide (8g) | Xanthomonas oryzae pv. oryzae | Antibacterial | EC₅₀ | 62.5 µg/mL | researchgate.net |
| Bismerthiazol (Reference) | Xanthomonas oryzae pv. oryzae | Antibacterial | EC₅₀ | 89.9 µg/mL | researchgate.net |
| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide (3m) | M. tuberculosis H₃₇Rv | Antitubercular | MIC | 4 µg/mL | mdpi.com |
| 2-chloro-N-phenylacetamide | Candida albicans | Antifungal | MIC | 128 - 256 µg/mL | researchgate.net |
In Vitro Biochemical Assays for Mechanistic Elucidation
To understand the mechanism of action of phenoxyacetamide derivatives, in vitro biochemical assays targeting specific enzymes are employed. These studies help to identify the molecular targets responsible for the observed biological activities.
Research on a novel phenoxy acetamide derivative (referred to as compound I) has shown that it acts as an inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in DNA repair and cell death. nih.gov Molecular docking studies confirmed that this compound fits within the binding site of the PARP-1 protein. nih.gov The same study noted that this substance also inhibited the activity of metalloproteinase 2 (MMP-2) and MMP-9, enzymes that play a crucial role in cancer cell migration and invasion. nih.gov
Other studies have identified different enzymatic targets for phenoxyacetamide derivatives. For example, certain compounds bearing a 4-(phenoxy)phenoxy group have been identified as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. nih.govmdpi.com Additionally, some derivatives of this compound have been developed as inhibitors of acetyl-CoA carboxylase (ACC), an enzyme critical for fatty acid synthesis. google.com
Protein-ligand binding assays are utilized to determine the affinity and selectivity of compounds for specific protein targets, such as receptors. These studies are essential for drug design and understanding pharmacodynamics.
A study focused on the design of selective sigma (σ) receptor ligands led to the development of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide. nih.gov In vitro binding assays demonstrated that this compound has a high affinity for the σ₁ receptor, with an inhibition constant (Ki) of 42 nM. nih.gov The compound also showed a 36-fold greater selectivity for the σ₁ receptor over the σ₂ receptor. nih.gov Molecular docking simulations further elucidated the binding mechanism, revealing a salt bridge between the compound's morpholine ring and the Asp126 residue of the σ₁ receptor, along with key interactions with residues Tyr120, His154, and Trp164. nih.gov
Ex Vivo Tissue Explant Models for Functional Assessment
Ex vivo tissue explant models serve as a valuable platform for preclinical research, bridging the gap between in vitro cell cultures and in vivo animal models. researchgate.net These models use freshly obtained tissue fragments cultured outside the body, thereby preserving much of the native tissue architecture, cell-cell interactions, and the tumor microenvironment. frontiersin.orgexcli.de This makes them particularly useful for assessing the functional effects of therapeutic compounds in a context that more closely mimics the human physiological state. excli.dereading.ac.uk
Patient-derived explants (PDEs) are frequently used in cancer research to evaluate drug sensitivity and identify biomarkers. excli.de The short-term culture of tumor tissue fragments allows for the exploration of drug responses within an authentic biological context. frontiersin.org Similarly, human skin explant models are used to investigate the effects of topical therapeutics, allowing for the characterization of tissue integrity, barrier function, and metabolic stability over time. researchgate.netreading.ac.uk
While ex vivo models are established for the functional assessment of various therapeutic agents, specific studies employing these models to evaluate the functional effects of this compound were not identified in a review of the available literature.
High-Throughport Screening (HTS) in the Discovery of Phenoxyacetamide Leads
High-throughput screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid assessment of vast compound libraries to identify initial "hits" that modulate the activity of a specific biological target. This methodology is particularly relevant in the exploration of broad chemical scaffolds like phenoxyacetamide and its derivatives, which have demonstrated a wide range of pharmacological activities. While specific HTS campaigns detailing the discovery of this compound are not extensively documented in publicly available literature, the principles of HTS are fundamental to uncovering lead compounds within this chemical class.
The process typically involves the miniaturization of bioassays in microtiter plates, allowing for the simultaneous testing of thousands of compounds. These assays are designed to measure a specific biological event, such as enzyme inhibition, receptor binding, or changes in cellular signaling pathways. The phenoxyacetamide scaffold, with its versatile structure, can be readily modified, leading to large and diverse chemical libraries suitable for HTS campaigns targeting various diseases.
A notable example of a potent phenoxyacetamide derivative identified through drug discovery efforts that likely involved extensive screening is N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide, referred to as compound I-17. This compound was identified as a powerful antagonist of the P2Y14 receptor, which is implicated in inflammatory diseases. nih.gov The discovery of such potent molecules underscores the utility of screening large collections of compounds to find those with high affinity and specificity for a given target.
The data below illustrates the inhibitory activity of this related phenoxyacetamide derivative, showcasing the kind of quantitative data generated in the process of identifying a lead compound.
Table 1: Inhibitory Activity of a Lead Phenoxyacetamide Derivative
| Compound ID | Target | Assay Type | Measured Activity (IC50) |
|---|---|---|---|
| I-17 | P2Y14 Receptor | Antagonist Activity | 0.6 nM |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The identification of highly active compounds like I-17, with nanomolar potency, is a primary goal of HTS campaigns. nih.gov Following the initial identification of such "hits," further studies are conducted to confirm their activity, determine their mechanism of action, and explore their structure-activity relationships (SAR). This subsequent phase of research aims to optimize the lead compound to improve its efficacy, selectivity, and pharmacokinetic properties, ultimately leading to the development of new therapeutic agents.
Conclusion and Future Research Perspectives
Synthesis of Key Academic Contributions and Discoveries
A review of academic literature reveals no specific contributions or discoveries directly related to 2-(4-Phenoxyphenoxy)acetamide. The body of research on phenoxyacetamides is focused on other substituted analogues.
Identification of Remaining Research Gaps and Unanswered Questions
The primary research gap is the complete lack of data on this compound. Fundamental questions regarding its synthesis, physical and chemical properties, and biological activity remain unanswered.
Directions for Advanced Mechanistic Investigations and Hypothesis Generation
Given the absence of foundational data, advanced mechanistic investigations are not yet feasible. A primary hypothesis to investigate would be whether the introduction of a second phenoxy group at the 4-position confers any unique biological activity compared to simpler phenoxyacetamides.
Prospects for the Development of Novel Chemical Entities
The phenoxyacetamide scaffold is a recognized platform for developing novel chemical entities. mdpi.com Once this compound is synthesized and its basic biological profile is established, it could potentially serve as a lead compound for further modification and optimization.
Integration of Multi-Omics Data and Systems Biology in Phenoxyacetamide Research
While multi-omics and systems biology approaches are valuable tools in modern drug discovery, their application to this compound is contingent on initial studies demonstrating a significant biological effect that would warrant such in-depth investigation.
Q & A
Q. How do structural modifications to the phenoxy moiety influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- LogP optimization : Introduce electron-withdrawing groups (e.g., -F, -Cl) to reduce lipophilicity.
- Metabolic stability : Incubate derivatives with liver microsomes (human/rat) and monitor via LC-MS.
- Plasma protein binding : Use equilibrium dialysis to quantify unbound fraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
